Product packaging for 1-(4-Bromophenyl)azetidin-2-one(Cat. No.:CAS No. 7661-25-8)

1-(4-Bromophenyl)azetidin-2-one

Cat. No.: B1281919
CAS No.: 7661-25-8
M. Wt: 226.07 g/mol
InChI Key: OWNBBRYHFWKSFA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azetidinone Research

The azetidinone ring system was first described in 1907, but intensive investigation into its chemistry only commenced around 1947, following the discovery of penicillin's structure. globalresearchonline.netijsr.net The initial era of azetidinone research was dominated by the study of penicillin and cephalosporin (B10832234) antibiotics, which contain this core ring. wikipedia.org The discovery by Sir Alexander Fleming in 1929 that penicillin inhibits bacterial growth marked the dawn of the antibiotic age. ijsr.net This spurred decades of research into synthesizing and modifying the β-lactam structure to develop new antibiotics with improved efficacy and broader spectrums of activity, combating the rise of bacterial resistance. mdpi.com Early synthetic work by Hermann Staudinger in 1907 demonstrated the formation of a β-lactam via a [2+2] cycloaddition, a method that remains fundamental in the field. wikipedia.org

The Azetidinone Scaffold in Advanced Organic Synthesis and Heterocyclic Chemistry

Beyond its role in antibiotics, the azetidinone scaffold is a highly versatile building block in organic synthesis. nih.govnih.gov The inherent ring strain of the four-membered ring makes it susceptible to ring-opening reactions, providing access to a variety of important acyclic structures like β-amino acids and their derivatives. mdpi.com These compounds are valuable intermediates for synthesizing peptides, polymers, and other complex nitrogen-containing molecules. nih.govmdpi.com

The azetidinone ring can be functionalized at various positions, allowing for the construction of diverse and complex heterocyclic systems. nih.gov Its use as a synthetic intermediate has expanded significantly, making it a key component in the synthesis of not only other bioactive heterocycles but also natural products and functional materials. nih.govfrontiersin.org The ability to control stereochemistry during synthesis, particularly through methods like the Staudinger cycloaddition, further enhances its utility in creating structurally precise molecules. mdpi.com

Contemporary Research Paradigms for Nitrogen-Containing Four-Membered Heterocycles

Modern research continues to explore the vast potential of nitrogen-containing four-membered heterocycles, including azetidines and azetidinones. frontiersin.orgnd.edu A significant portion of FDA-approved drugs contain nitrogen heterocycles, highlighting their importance in medicinal chemistry. nih.govacs.org Current research focuses on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously developing more efficient and stereoselective methods for constructing the azetidinone ring. frontiersin.org This includes the use of photocatalysis in Staudinger reactions and innovative cycloaddition strategies. mdpi.comresearchgate.net

Medicinal Chemistry Applications: Research extends beyond antibiotics to explore other therapeutic applications. Azetidinone derivatives have been investigated as inhibitors of enzymes like cholesterol absorption inhibitors, human tryptase and chymase inhibitors, as well as for their potential anticancer and antiviral activities. nih.govresearchgate.netiipseries.org

Materials Science: The unique structural and electronic properties of these heterocycles are being exploited in the development of new functional materials and as ligands in transition-metal catalysis. frontiersin.org

Defining the Research Focus: N-Aryl Azetidin-2-ones, with emphasis on Brominated Derivatives

Within the vast family of azetidinones, N-aryl derivatives represent a significant subclass. The synthesis of these compounds is often achieved through the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine derived from an aromatic amine. mdpi.comresearchgate.net The aryl group directly attached to the nitrogen atom can significantly influence the molecule's electronic properties, reactivity, and biological activity.

The introduction of a halogen, such as bromine, onto the N-aryl ring creates a specific point for further chemical modification. The compound 1-(4-Bromophenyl)azetidin-2-one is a prime example of this class. The bromine atom serves as a versatile synthetic handle, enabling cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide array of other functional groups, thereby allowing for the systematic exploration of structure-activity relationships. researchgate.net This makes brominated derivatives like this compound valuable intermediates in drug discovery and the synthesis of complex molecular architectures. nih.govacs.org

Chemical Compound Data

Properties of this compound

PropertyValueSource
Chemical Formula C₉H₈BrNO uni.lu
Molecular Weight 226.07 g/mol N/A
IUPAC Name This compound uni.lu
CAS Number 40033-41-8N/A
SMILES C1CN(C1=O)C2=CC=C(C=C2)Br uni.lu
InChI Key OWNBBRYHFWKSFA-UHFFFAOYSA-N uni.lu
Monoisotopic Mass 224.97893 Da uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B1281919 1-(4-Bromophenyl)azetidin-2-one CAS No. 7661-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNBBRYHFWKSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499807
Record name 1-(4-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-25-8
Record name 1-(4-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)azetidin-2-one
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Synthetic Methodologies for 1 4 Bromophenyl Azetidin 2 One and Its Analogues

Classical and Modern Approaches to Azetidinone Ring Formation

The formation of the β-lactam ring is a challenging yet crucial step in the synthesis of compounds like 1-(4-Bromophenyl)azetidin-2-one. Over the years, numerous methods have been developed, with the Staudinger cycloaddition being the most prominent classical approach.

Discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most versatile and widely used methods for synthesizing β-lactams. nih.govmdpi.combeilstein-journals.org The reaction is not a concerted pericyclic process but rather a stepwise reaction, which has significant implications for the stereochemical outcome. nih.govwikipedia.org

The mechanism begins with the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. wikipedia.orgacs.org This initial step forms a zwitterionic intermediate. nih.gov The subsequent and often rate-determining step is an intramolecular ring-closure, where the enolate anion attacks the iminium cation in a conrotatory fashion to form the four-membered azetidinone ring. nih.govwikipedia.org

The stereochemistry of the final β-lactam is determined during this ring-closing step. The relative rate of ring closure versus the potential for isomerization around the C-N bond of the imine moiety in the zwitterionic intermediate dictates whether a cis or trans product is formed. researchgate.net As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams, although this can be influenced by the electronic properties of the substituents. nih.govacs.org Specifically, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams. researchgate.net

Ketenes, particularly monosubstituted and highly reactive variants, are often unstable and prone to polymerization. researchgate.net Consequently, they are typically generated in situ for immediate reaction with the imine. The most common laboratory method involves the dehydrohalogenation of acyl chlorides using a tertiary amine, such as triethylamine. nih.govrsc.org The amine acts as a base, abstracting an α-proton and eliminating a halide ion to form the ketene.

PrecursorReagent(s)Ketene GeneratedReference
Chloroacetyl chlorideTriethylamine (Et3N)Ketene researchgate.net
Diphenylacetyl chlorideTriethylamine (Et3N)Diphenylketene researchgate.net
Phenoxyacetyl chlorideTriethylamine (Et3N)Phenoxyketene mdpi.com
α-DiazoketonesHeat or Light (Wolff Rearrangement)Substituted Ketenes researchgate.netnih.gov
Acid ChloridesNaH / Crown EtherSubstituted Ketenes researchgate.net

Table 1: Common Methods for the In Situ Generation of Ketenes

Another significant method for ketene generation is the Wolff rearrangement of α-diazoketones, which can be induced thermally, photochemically, or through metal catalysis. researchgate.netnih.gov This method is particularly useful for preparing ketenes that might be difficult to access from the corresponding acid chlorides. More recently, methods like "shuttle deprotonation" using a combination of a strong, non-nucleophilic base and a catalytic shuttle base have been developed to generate ketenes under milder conditions suitable for asymmetric catalysis. rsc.orgresearchgate.net

The imine component is critical for the Staudinger reaction. For the synthesis of the target compound, N-(4-bromophenyl)imines are required. These are typically synthesized through the condensation reaction of 4-bromoaniline (B143363) with a suitable aldehyde or ketone, often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol. organic-chemistry.orgorganic-chemistry.org

The reactivity of the imine is influenced by the electronic nature of its substituents. The nitrogen atom of the imine acts as the nucleophile in the initial step of the Staudinger reaction. The presence of the electron-withdrawing bromine atom on the N-phenyl ring decreases the nucleophilicity of the imine nitrogen. In some cases, particularly with electron-deficient imines, the reaction may require a catalyst to proceed efficiently. wikipedia.org Research has shown the successful synthesis of various N-(4-bromophenyl)imines and their subsequent use in cycloaddition reactions to form bis-azetidin-2-ones. rsc.org For instance, the reaction of 4-bromo-N-(4-bromobenzylidene)aniline with dicarboxylic acids in the presence of a dehydrating agent can yield complex β-lactam structures. rsc.org

AldehydeAmineProductConditionsReference
3-Bromothiophene-2-carbaldehyde4-BromoanilineN-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimineEthanol, Glacial Acetic Acid organic-chemistry.org
Substituted Benzaldehydes4-BromoanilineSubstituted N-(4-bromophenyl)benzylideneaminesEthanol, Glacial Acetic Acid researchgate.net
4-Bromobenzaldehyde4-Bromoaniline4-bromo-N-(4-bromobenzylidene)anilineNot specified rsc.org

Table 2: Synthesis of Representative N-(4-Bromophenyl)imines

Controlling the stereochemistry of the two newly formed chiral centers in the β-lactam ring is a major focus of modern organic synthesis. This has led to the development of diastereoselective and enantioselective versions of the Staudinger reaction.

Diastereoselectivity is often influenced by the substituents on both the ketene and the imine. For example, the presence of an ortho-nitro group on the C-aryl substituent of an imine has been shown to influence the cis/trans ratio of the resulting β-lactam, an effect attributed to the group's strong electron-withdrawing inductive properties.

Enantioselective variants typically rely on the use of a chiral catalyst. Nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or cinchona alkaloids like benzoylquinine, have proven effective. researchgate.net These catalysts activate the ketene by forming a chiral zwitterionic enolate, which then reacts with the imine in an enantioselective manner. wikipedia.org This catalytic approach has significantly broadened the scope of the asymmetric Staudinger reaction, allowing for the synthesis of a wide range of β-lactams with high enantiomeric excess from various imines and ketenes.

CatalystKetene TypeImine TypeStereoselectivityReference
Planar-chiral PPY derivativeSymmetrical & UnsymmetricalAromatic, α,β-unsaturated, AliphaticHigh ee and dr
Benzoylquinine (BQ)DisubstitutedN-Tosyl iminesHigh ee researchgate.net
Chiral N-Heterocyclic Carbene (NHC)MonosubstitutedN-Boc iminesHigh ee researchgate.net

Table 3: Examples of Catalysts for Asymmetric Staudinger Cycloadditions

While the Staudinger reaction is powerful, other methods for constructing the azetidinone ring have been developed, some of which employ modern techniques like electrochemistry to drive the cyclization.

Electrosynthesis offers a green and powerful alternative to traditional chemical reductants for forging chemical bonds. Intramolecular electroreductive cyclization has emerged as a viable strategy for constructing ring systems, including lactams. nih.gov This approach typically involves the electrochemical reduction of a substrate containing both a nucleophile and an electrophilic leaving group, triggering an intramolecular cyclization.

For instance, the electroreduction of chiral aromatic α-imino esters has been shown to afford cis-2,4-disubstituted azetidine-3-ones with high stereospecificity. researchgate.net Although this example leads to an azetidin-3-one, the principle demonstrates the feasibility of forming the four-membered ring via electrochemical means. Another relevant strategy is the copper(I)-catalyzed intramolecular C-N coupling of amides with vinyl bromides. This reaction shows a fundamental preference for the 4-exo ring closure required to form the β-lactam ring over other possible cyclization modes. rsc.org While not strictly electroreductive, it highlights the kinetic favorability of forming the azetidinone ring via intramolecular coupling.

More directly, the electroreductive cyclization of o-halophenylacrylamides has been used to synthesize dihydroquinolinones. A similar strategy, applied to a suitable β-halo-N-(4-bromophenyl)propanamide precursor, could potentially yield the desired this compound via an intramolecular nucleophilic substitution initiated by electrochemical reduction. This would involve the formation of a radical anion or dianion at the carbon-halogen bond, followed by intramolecular attack by the amide nitrogen to displace the halide and form the β-lactam ring.

Alternative Cyclization Strategies for Azetidinone Ring Construction

Transition Metal-Catalyzed Intramolecular C(sp³)–H Amination

Transition metal-catalyzed C(sp³)–H amination has emerged as a powerful tool for the construction of nitrogen-containing heterocycles, offering a direct route to functionalize otherwise inert C-H bonds. nih.govorganic-chemistry.org Rhodium-based catalysts, in particular, have shown remarkable efficacy in promoting intramolecular C-H insertion reactions to form β-lactam rings. researchgate.netwikipedia.org

The common strategy involves the use of α-diazoacetamide precursors. In the presence of a rhodium catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄), a rhodium carbenoid intermediate is generated. wikipedia.org This intermediate can then undergo a regio- and diastereoselective intramolecular C-H insertion to yield the corresponding azetidin-2-one (B1220530). wikipedia.org The reaction is highly versatile, allowing for the synthesis of a variety of substituted β-lactams. nih.gov For instance, rhodium(II)-catalyzed intramolecular C-H amination of N-mesyloxycarbamates has been developed as a green method to produce oxazolidinones, showcasing the potential of such catalytic systems. mdpi.com

While direct synthesis of this compound via C-H amination of a pre-functionalized aryl precursor has not been extensively detailed, the methodology holds significant promise. The general applicability for forming the core azetidinone ring suggests that with appropriate substrate design, this method could be adapted for N-aryl derivatives. The choice of catalyst, such as the highly effective dirhodium catalyst Rh₂(esp)₂, has been shown to be critical, enabling high yields with low catalyst loadings for intramolecular amination reactions. researchgate.net Furthermore, enzymatic approaches using engineered myoglobin (B1173299) variants have demonstrated the potential for highly enantioselective synthesis of β-lactams via intramolecular C-H amination, highlighting a future direction for this field. nih.gov

Table 1: Examples of Rhodium-Catalyzed C-H Amination for Lactam Synthesis

CatalystPrecursor TypeProductKey Features
Rh₂(OAc)₄α-Diazoacetamideβ-LactamPioneering method for β-lactam synthesis via C-H insertion. wikipedia.org
Rh₂(esp)₂Sulfamate Esters1,3-Oxazinan-2-onesHighly efficient catalyst, low loadings (0.1 mol%). researchgate.net
Rh₂(oct)₄N-MesyloxycarbamatesOxazolidinonesForms biodegradable potassium mesylate as a by-product. mdpi.com
Engineered MyoglobinDioxazolonesβ-LactamHigh yield (85%) and excellent enantioselectivity (99% ee). nih.gov
Strain-Release Approaches: [3+1] Cycloadditions to Azetines

Strain-release approaches offer unique pathways to construct four-membered rings by leveraging the inherent reactivity of strained precursors. The synthesis of azetines, the unsaturated analogues of azetidines, can be achieved through methods like [3+1] cycloadditions. nih.gov These strained heterocycles then serve as intermediates for further functionalization.

The formation of 1-azetines can be accomplished through the reaction of azirines with carbenes, often aided by a metal catalyst, in what is formally a [3+1] cycloaddition. nih.gov Alternatively, thermolysis of cyclopropyl (B3062369) azides can also yield 1-azetines. nih.gov Once formed, the reactivity of the azetine ring can be harnessed. For example, 2-azetines can be readily converted to the corresponding saturated azetidines via metal-catalyzed hydrogenation. nih.gov

However, the direct conversion of an azetine intermediate to a 1-aryl-azetidin-2-one presents challenges. While the oxidation of certain azetidine (B1206935) derivatives, such as 2-alkylideneazetidines (which can be formed via Ullmann-type coupling), to β-lactams using ozone has been reported, this represents a multi-step, indirect route. chemrxiv.org The reactivity of 2-azetines often involves the carbon-carbon double bond. Recent studies have shown that 2-azetines can undergo either an ionic pathway leading to ring-opening and the formation of β-aminocarbonyls, or a radical pathway for C3-thiolation to yield substituted azetidines. nih.gov The carbonylation of azetidines has also been explored, but this typically leads to the formation of five-membered γ-lactams through a skeletal expansion, rather than the desired four-membered β-lactams. nih.gov Thus, while [3+1] cycloadditions provide access to the strained azetine core, a direct and efficient subsequent oxidation or carbonylation to the this compound remains an area for further development.

Sustainable and Green Chemistry Protocols for Azetidinone Synthesis

In recent years, the principles of green chemistry have become a guiding force in the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has been widely adopted as a green chemistry tool due to its ability to dramatically reduce reaction times, often leading to improved yields and cleaner reaction profiles. wikipedia.orgmdpi.com The synthesis of this compound and its analogues via the Staudinger [2+2] cycloaddition of a ketene and an imine is particularly amenable to microwave irradiation. researchgate.netresearchgate.net

Conventional methods for the Staudinger reaction often require long reaction times (e.g., 16-24 hours) and sometimes cryogenic temperatures. researchgate.net In contrast, microwave-promoted synthesis can be completed in a matter of minutes. researchgate.netnih.gov For example, the synthesis of 1-acetamido-3-chloro-4-aryl-azetidin-2-ones was achieved in 30-45 minutes with yields of 81-96% under microwave irradiation, compared to 16-24 hours and 50-60% yields via conventional heating. nih.gov Similarly, the synthesis of novel bis-β-lactams saw reaction times decrease from hours to just 15 minutes under microwave conditions. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave energy. nih.gov The reaction of an imine derived from 4-bromoaniline with an appropriate acid chloride under microwave irradiation provides an efficient route to the target compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidin-2-ones

Reaction TypeConditionsReaction TimeYieldReference
Staudinger CycloadditionConventional Heating16-24 h50-60% nih.gov
Staudinger CycloadditionMicrowave Irradiation30-45 min81-96% nih.gov
Bis-β-lactam SynthesisThermal Method12 h83% nih.gov
Bis-β-lactam SynthesisMicrowave Irradiation15 min75% nih.gov

Sonochemical Reaction Enhancements

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.govmdpi.com

Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, often resulting in higher yields, shorter reaction times, and milder conditions. chemrxiv.org In the context of azetidinone synthesis, sonication has been shown to be an effective method. One study reported the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide using ultrasound, presenting it as a novel and efficient alternative to lengthy conventional refluxing methods. researchgate.net Computational studies have also suggested that mechanochemical activation via sonication can significantly lower the activation barrier of the rate-limiting ring-closure step in the Staudinger reaction, while preserving the reaction's selectivity. organic-chemistry.org This indicates that sonication is a powerful tool for enhancing the efficiency and sustainability of β-lactam synthesis.

Solvent-Free and Reduced-Solvent Methodologies

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. This has led to the development of solvent-free reaction conditions, often employing mechanochemistry (e.g., ball milling) or solid-supported reagents.

Mechanochemical activation of the Staudinger reaction has been computationally shown to reduce the reaction barrier for β-lactam formation. organic-chemistry.org Experimentally, solvent-free synthesis of azetidinones has been achieved through microwave irradiation of Schiff bases and chloroacetyl chloride in the presence of triethylamine. Another approach involves using solid supports. For example, the synthesis of azetidinones has been performed under microwave irradiation using alumina (B75360) as a solid support, obviating the need for a solvent. Furthermore, the use of catalysts like lactic acid has enabled the one-pot, solvent-free synthesis of related N-heterocycles in short reaction times. While a specific solvent-free protocol for this compound is not extensively documented, these examples demonstrate the feasibility and advantages of such approaches for the synthesis of the azetidinone scaffold.

Development of Reusable Catalytic Systems

The development of catalysts that can be easily recovered and reused is a key aspect of sustainable chemistry, as it reduces waste and lowers process costs. For the synthesis of azetidinones, several reusable catalytic systems have been explored.

In the context of the Staudinger reaction, heterogeneous catalysts offer a significant advantage. For instance, a magnesium-aluminum hydroxide (B78521) (MAH) solid catalyst has been successfully used for the synthesis of 3-chloro-azetidinones under microwave irradiation. nih.gov This catalyst could be recovered and reused up to six times without a significant loss in its catalytic activity. nih.gov Similarly, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been developed as highly effective and recyclable enantioselective catalysts for the Staudinger reaction, working well for a broad range of ketenes and imines. The use of acidic carbons as heterogeneous catalysts has also proven efficient in other N-alkylation reactions, highlighting the potential for developing robust, reusable catalysts for the synthesis of N-aryl azetidinones. These systems represent a more sustainable and economical approach to the synthesis of this compound and related compounds.

Chiral Synthesis and Stereoselective Preparation of this compound Derivatives

The synthesis of enantiomerically pure β-lactams, including derivatives of this compound, is of significant interest due to their role as key intermediates in the preparation of various biologically active compounds. Achieving stereocontrol in the formation of the azetidinone ring is a primary challenge, and several methodologies have been developed to address this. These strategies predominantly involve the use of chiral auxiliaries, asymmetric catalysis, and other enantioselective approaches to direct the stereochemical outcome of the cyclization reactions.

Utilization of Chiral Auxiliaries in Azetidinone Synthesis

A well-established method for inducing chirality in the synthesis of azetidinones is the temporary incorporation of a chiral auxiliary into one of the reactants. This auxiliary guides the stereochemical course of the reaction and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org This strategy has been widely applied in the Staudinger [2+2] cycloaddition reaction between a ketene and an imine.

Commonly employed chiral auxiliaries include oxazolidinones, camphorsultam, and derivatives of chiral amines and alcohols. wikipedia.orgnih.gov For the synthesis of N-aryl azetidinones, the chiral auxiliary can be attached to either the ketene precursor or the imine. For instance, a chiral group can be attached to the nitrogen of the imine, or a chiral ester can be used to generate the ketene.

Oxazolidinone auxiliaries, popularized by David A. Evans, are highly effective in controlling the stereochemistry of various reactions, including enolate alkylations that can be precursors to chiral azetidinones. wikipedia.orgnih.gov Similarly, Oppolzer's camphorsultam is another powerful chiral auxiliary used to direct stereoselective transformations. wikipedia.org In the context of β-lactam synthesis, chiral auxiliaries derived from amino alcohols like (R,R)- and (S,S)-pseudoephedrine have been utilized. wikipedia.org

The general principle involves reacting an imine, such as one derived from 4-bromoaniline, with a ketene generated from an acyl chloride attached to a chiral auxiliary. The diastereoselectivity of the cycloaddition is controlled by the steric and electronic properties of the auxiliary. After the formation of the β-lactam ring, the auxiliary is cleaved to afford the desired optically active N-aryl azetidinone. The efficiency of these auxiliaries can vary depending on the specific reactants and reaction conditions.

Table 1: Examples of Chiral Auxiliaries in Azetidinone Synthesis

Chiral Auxiliary Type Typical Application Reference
Evans Oxazolidinones Oxazolidinone Asymmetric alkylation, aldol (B89426) reactions wikipedia.orgnih.gov
Oppolzer's Camphorsultam Sultam Michael additions, alkylations wikipedia.org
(R,R)-Pseudoephedrine Amino alcohol Asymmetric alkylation wikipedia.org
(S)-tert-Butanesulfinamide Sulfinamide Synthesis of chiral amines wikipedia.orgnih.gov
8-Phenylmenthol Menthol derivative Asymmetric cycloadditions wikipedia.org

Asymmetric Catalysis in the Formation of Optically Active Azetidinones

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules, as it avoids the need for stoichiometric amounts of a chiral auxiliary. frontiersin.orgnih.gov Both transition-metal catalysis and organocatalysis have been successfully applied to the enantioselective synthesis of azetidinones.

In transition-metal catalysis, chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of the reaction. frontiersin.org For the synthesis of β-lactams, various catalytic systems have been explored. For example, photoinduced copper catalysis has been reported for enantioconvergent amidation of racemic alkyl electrophiles, a strategy that could be adapted for azetidinone synthesis. frontiersin.org

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. youtube.comyoutube.com Chiral amines, Brønsted acids, and N-heterocyclic carbenes are common classes of organocatalysts. frontiersin.orgyoutube.com Proline and its derivatives, for instance, have been shown to be effective bifunctional catalysts, capable of activating both the nucleophile and the electrophile through the formation of enamines and hydrogen bonding interactions. youtube.com In the context of azetidinone synthesis, a chiral organocatalyst could be employed to catalyze the [2+2] cycloaddition of a ketene with an imine, thereby inducing enantioselectivity. The development of imidazolidinone catalysts by MacMillan has been particularly significant for asymmetric Diels-Alder reactions and can be conceptually extended to other cycloadditions. youtube.com

Table 2: Asymmetric Catalytic Systems for Chiral Synthesis

Catalyst Type Example Catalyst/System Reaction Type Reference
Organocatalysis Proline Aldol, Mannich reactions youtube.comyoutube.com
Organocatalysis Imidazolidinone (MacMillan) Diels-Alder, Cycloadditions youtube.com
Transition Metal Chiral Lewis Acids (e.g., Boron-based) Diels-Alder, Reductions youtube.com
Transition Metal Copper-based catalysts Asymmetric amidation frontiersin.org
Biocatalysis Enzymes Various selective transformations frontiersin.org

Enantioselective Strategies for N-Aryl Azetidinone Scaffolds

The development of enantioselective strategies specifically for N-aryl azetidinone scaffolds, such as this compound, is crucial for accessing chiral building blocks for pharmaceuticals and other advanced materials. These strategies often focus on controlling the stereochemistry of the Staudinger reaction.

One effective approach involves the use of chiral imines. An imine can be prepared from a chiral amine and an achiral aldehyde, or vice versa. For the synthesis of a this compound derivative, one could start with an imine derived from 4-bromoaniline and a chiral aldehyde. The subsequent cycloaddition with a ketene would proceed with diastereoselectivity controlled by the chiral center on the imine.

Alternatively, ketenes can be generated in situ from acyl chlorides in the presence of a tertiary amine, and their reaction with imines can be rendered enantioselective through the use of a chiral catalyst. mdpi.com The catalyst can activate the imine or the ketene precursor, leading to a facial-selective attack.

Gold-catalyzed reactions have also shown promise in the synthesis of chiral nitrogen-containing heterocycles. For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed for the synthesis of chiral azetidin-3-ones. nih.gov While this produces a different isomer, the underlying principles of using metal catalysis to control cyclization and stereochemistry are relevant.

Furthermore, highly diastereocontrolled alkylation at the C-4 position of a pre-existing azetidin-2-one ring using chiral tin(II) enolates represents another powerful method for introducing chirality and functional groups to the β-lactam core. rsc.org

These enantioselective strategies provide a versatile toolkit for the synthesis of optically active N-aryl azetidinones, allowing for the preparation of specific stereoisomers of compounds like this compound for further synthetic applications.

Reactivity and Transformations of 1 4 Bromophenyl Azetidin 2 One

Intrinsic Ring Strain and its Impact on Azetidinone Reactivity

The azetidin-2-one (B1220530) ring, a four-membered lactam, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol for the parent azetidine (B1206935). rsc.org This strain arises from the deviation of the bond angles from the ideal tetrahedral (109.5°) and trigonal planar (120°) geometries. wikipedia.org In an azetidin-2-one, the amide bond is part of this constrained system. Unlike acyclic amides where the nitrogen atom can readily adopt a planar sp2 hybridization to allow for delocalization of its lone pair into the carbonyl group, the geometry of the four-membered ring hinders this planarity. bhu.ac.in

This geometric constraint leads to a decrease in the amide resonance, which in turn increases the electrophilicity of the carbonyl carbon. bhu.ac.inglobalresearchonline.net The carbonyl group in a β-lactam is therefore more ketone-like and highly susceptible to nucleophilic attack. bhu.ac.in This heightened reactivity is a direct consequence of the ring strain; upon nucleophilic addition to the carbonyl carbon, the subsequent cleavage of the acyl-nitrogen bond relieves the strain, providing a strong thermodynamic driving force for ring-opening reactions. bhu.ac.innih.gov The infrared (IR) absorption frequency of the carbonyl group in monocyclic β-lactams (1735–1765 cm⁻¹) is significantly higher than that of unstrained amides (around 1660 cm⁻¹), which serves as an experimental indicator of this increased carbonyl character and reactivity. bhu.ac.inglobalresearchonline.net

In the specific case of 1-(4-Bromophenyl)azetidin-2-one, while the electronic effects of the 4-bromophenyl substituent on the nitrogen atom can modulate the ring's reactivity, the intrinsic ring strain remains the dominant factor governing its chemical transformations.

Nucleophilic and Electrophilic Reactions of the Azetidinone Ring

The strained nature of the this compound ring makes it a versatile substrate for various chemical transformations. The primary site for electrophilic attack is the nitrogen lone pair, while the carbonyl carbon is the main center for nucleophilic attack.

Mechanistic Studies of Azetidinone Ring-Opening Reactions

Ring-opening reactions are the most characteristic transformations of azetidin-2-ones, driven by the release of inherent ring strain. beilstein-journals.orgrsc.org These reactions can be initiated through various mechanisms, including thermal or photochemical induction, nucleophilic attack, or metal catalysis.

The stored potential energy within the strained ring can be released through thermal or photochemical means, leading to molecular rearrangements. beilstein-journals.orgnih.gov For instance, photochemical Norrish-Yang cyclization of related α-aminoacetophenones can produce highly strained azetidinols, which then readily undergo ring-opening. beilstein-journals.orgnih.gov While specific studies on the retro-Claisen rearrangement of this compound are not prevalent, the general principle of strain-release-driven reactions suggests its susceptibility to rearrangements under appropriate energetic conditions. bris.ac.uk Acid-mediated intramolecular ring-opening has also been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the strained ring. nih.gov

The most common reaction of the azetidin-2-one ring is its cleavage by nucleophiles. documentsdelivered.comacs.org Due to the enhanced electrophilicity of the carbonyl carbon, a wide range of nucleophiles can attack this position, leading to the regioselective cleavage of the C2-N1 bond (acyl-nitrogen fission). bhu.ac.in This reaction provides a straightforward route to β-amino acid derivatives. For example, hydrolysis with a base yields a β-amino acid, while reaction with amines or alcohols produces the corresponding β-amino amides or esters. bhu.ac.in

This reactivity allows for the derivatization of the core structure, transforming the cyclic precursor into various functionalized linear molecules. The regioselectivity of the attack is generally controlled by the electrophilic nature of the carbonyl carbon. magtech.com.cn

Table 1: Examples of Nucleophile-Induced Ring-Opening of a Generic N-Aryl Azetidin-2-one This table illustrates the general reaction pathway. The specific reactivity of this compound would follow this pattern.

NucleophileReagent ExampleProduct Type
Hydroxide (B78521)Sodium Hydroxide (NaOH)β-Amino acid
AlkoxideSodium Methoxide (NaOMe)β-Amino ester
AmineAmmonia (NH₃)β-Amino amide
HydrideLithium Aluminium Hydride (LiAlH₄)Amino alcohol
Grignard ReagentPhenylmagnesium Bromide (PhMgBr)β-Amino ketone

Transition metals can catalyze the ring-opening of strained heterocycles like azetidinones. mdpi.com Palladium-catalyzed cross-coupling reactions, for instance, are known to proceed with the ring-opening of aziridines and can be applied to azetidinones. acs.org In the context of this compound, the presence of the aryl bromide moiety offers an additional handle for metal-catalyzed reactions. Palladium catalysts could potentially mediate a ring-opening cross-coupling reaction. acs.org Similarly, rhodium catalysts have been used for the carbonylation and ring expansion of related aziridines to form β-lactams, suggesting the possibility of further metal-catalyzed transformations of the azetidinone ring itself. acs.org

Functionalization Strategies for the Azetidinone Core

Beyond ring-opening, the this compound scaffold can be modified while keeping the core intact. These strategies can target the C-H bonds of the azetidinone ring or the attached 4-bromophenyl group.

One approach involves the deprotonation of the C-H bonds adjacent to the carbonyl group or the nitrogen atom, followed by reaction with an electrophile. For example, lithiation of N-alkyl-2-arylazetidines has been shown to occur regioselectively, allowing for the introduction of various substituents. nih.gov

Furthermore, the 4-bromophenyl group is amenable to a variety of functionalization reactions common to aryl halides. These include:

Palladium-catalyzed cross-coupling reactions: The bromo substituent can be replaced with alkyl, aryl, or other functional groups via Suzuki, Heck, or Sonogashira couplings. This allows for extensive diversification of the molecule at the N1-substituent.

Electrophilic aromatic substitution: The phenyl ring can undergo further substitution, although the directing effects of the bromo and the azetidinone-N-yl groups would influence the regioselectivity.

Lithiation/metal-halogen exchange: Treatment with an organolithium reagent could lead to the formation of a lithiated aryl species, which can then be quenched with various electrophiles to introduce new functional groups.

These functionalization strategies, which preserve the strained β-lactam ring, are valuable for synthesizing libraries of complex molecules for various applications, including medicinal chemistry. nih.gov

Chemical Transformations at the 4-Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring of this compound opens up a rich field of chemical modifications. This allows for the introduction of a wide array of substituents, thereby tuning the electronic and steric properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used to modify aryl halides. wikipedia.orgwikipedia.orgresearchgate.net In the context of this compound, these reactions provide a straightforward method for aryl diversification.

The Suzuki-Miyaura coupling reaction, first reported in 1979, involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgnews-medical.netlibretexts.org This reaction is widely used for synthesizing biaryls, styrenes, and polyolefins. wikipedia.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would replace the bromine atom with a new aryl group. The general mechanism involves three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. news-medical.netlibretexts.orgyoutube.com The reaction is typically carried out in the presence of a base, which is crucial for the activation of the organoboron species. news-medical.net

The Heck reaction , also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction was a pioneering example of a carbon-carbon bond-forming reaction proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org When applied to this compound, the Heck reaction allows for the introduction of various alkenyl substituents at the 4-position of the phenyl ring. The reaction is known for its high trans selectivity. organic-chemistry.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgslideshare.netnih.gov This reaction is particularly useful for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org For this compound, a Sonogashira coupling would introduce an alkynyl group, providing a linear and rigid extension to the aromatic ring.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Product Type Key Features
Suzuki-Miyaura Organoboron compounds (e.g., boronic acids) Biaryls, styrenes Non-toxic byproducts, wide availability of reagents. news-medical.net
Heck Alkenes Substituted alkenes High trans selectivity. organic-chemistry.org
Sonogashira Terminal alkynes Arylalkynes, conjugated enynes Mild reaction conditions. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Group

Nucleophilic aromatic substitution (SNA_r) offers another avenue for functionalizing the 4-bromophenyl group of this compound. In these reactions, a nucleophile replaces the bromine atom on the aromatic ring. nih.govnih.govmasterorganicchemistry.comlibretexts.org For SNA_r to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govlibretexts.org

While the azetidin-2-one ring itself is not a strong electron-withdrawing group, the reaction conditions can be tailored to facilitate substitution. The mechanism generally proceeds in two steps: addition of the nucleophile to form the resonance-stabilized carbanion intermediate, followed by elimination of the bromide ion. libretexts.org It is also worth noting that some SNA_r reactions are now understood to proceed through a concerted mechanism rather than a stepwise one. nih.govnih.gov

Directed Lithiation and Subsequent Electrophilic Quenches

Directed ortho-metalation, or directed lithiation, is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.netbaranlab.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. researchgate.netbaranlab.org The resulting lithiated intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

In the case of this compound, the amide functionality of the azetidinone ring could potentially act as a directing group. However, the bromine atom itself can also influence the regioselectivity of lithiation. Halogen-metal exchange is a common reaction with organolithium reagents, which would lead to lithiation at the position of the bromine atom. Alternatively, deprotonation ortho to the bromine could occur. The outcome would depend on the specific reaction conditions, including the choice of organolithium reagent and solvent. acs.orggrowingscience.comarkat-usa.org Subsequent quenching with an electrophile, such as an aldehyde, ketone, or carbon dioxide, would introduce a new substituent onto the phenyl ring.

This compound as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The ability to functionalize the 4-bromophenyl moiety of this compound through the aforementioned reactions makes it a valuable intermediate in the synthesis of more complex molecules. The β-lactam core is a key structural motif in many biologically active compounds, and the ability to append diverse functionalities to the N-aryl substituent allows for the exploration of structure-activity relationships.

For instance, palladium-catalyzed cross-coupling reactions can be used to link the this compound unit to other heterocyclic systems or complex organic fragments, leading to the construction of novel molecular scaffolds. nih.govarkat-usa.orgnih.govresearchgate.net The products of these reactions could serve as precursors for pharmaceuticals, agrochemicals, or materials science applications. researchgate.net The sequential application of different transformations, such as a Suzuki coupling followed by a reaction on the β-lactam ring, further expands the synthetic possibilities.

Advanced Spectroscopic and Analytical Characterization of 1 4 Bromophenyl Azetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-Bromophenyl)azetidin-2-one, a full analysis would require specific, experimentally determined data.

1H NMR Chemical Shift and Coupling Constant Analysis of Azetidinone and Aryl Protons

A complete ¹H NMR analysis would provide the precise chemical shifts (δ) and coupling constants (J) for the protons of the azetidinone ring and the 4-bromophenyl group. The methylene (B1212753) protons (CH₂) of the β-lactam ring are expected to show characteristic signals, with their chemical shifts and multiplicities providing insight into their connectivity. The aromatic protons on the phenyl ring would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. However, published spectra with assigned peaks and coupling constants for this compound are not available.

13C NMR Analysis of Carbonyl, Ring, and Aryl Carbons

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Key signals would include the carbonyl carbon of the β-lactam ring, the carbons of the azetidinone ring, and the distinct carbons of the 4-bromophenyl substituent. The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative atoms. Without experimental data, a detailed analysis and data table cannot be constructed.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the structure of complex molecules.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, between the protons on the azetidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignment of both ¹H and ¹³C signals.

A detailed interpretation based on these techniques relies on the availability of the corresponding experimental spectra, which could not be located.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Carbonyl Stretching Frequencies as Indicators of β-Lactam Ring Strain

A key feature in the IR spectrum of this compound would be the stretching vibration of the carbonyl group (C=O) within the β-lactam ring. The frequency of this absorption is a well-known indicator of the strain in the four-membered ring. Typically, β-lactam carbonyls absorb at a higher wavenumber (around 1730-1760 cm⁻¹) compared to less strained cyclic or acyclic amides. The precise value for this compound remains to be experimentally reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C9H8BrNO), the expected monoisotopic mass is approximately 224.97893 Da. HRMS analysis would confirm this precise mass, thereby validating the molecular formula. While this value can be calculated, a published HRMS report confirming the experimentally determined mass was not found.

Fragmentation Patterns and Mechanistic Interpretations

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In the analysis of this compound, electron impact (EI) mass spectrometry would be expected to induce characteristic fragmentation patterns that are diagnostic of its structure. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2 peaks).

The fragmentation of the molecular ion is anticipated to follow pathways characteristic of β-lactams and brominated aromatic compounds. nih.govnih.gov A primary and highly significant fragmentation pathway for β-lactams is a retro-[2+2] cycloaddition reaction. nih.gov This process involves the cleavage of the four-membered ring into two two-atom components. For this compound, this would lead to the formation of a ketene (B1206846) radical cation and a neutral imine fragment, or vice versa.

A plausible fragmentation mechanism involves the initial ionization of the molecule. The resulting molecular ion can then undergo cleavage of the β-lactam ring. One of the most common fragmentation pathways for β-lactams is the cleavage of the C-C and C-N bonds of the four-membered ring.

Another significant fragmentation would involve the brominated phenyl group. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br), would result in characteristic isotopic patterns for bromine-containing fragments. Cleavage of the N-aryl bond could lead to the formation of a bromophenyl radical cation or a bromophenyl cation. Further fragmentation of the bromophenyl cation could occur through the loss of a bromine radical, leading to a phenyl cation.

A proposed fragmentation pattern is detailed in the table below:

Fragment Ion (m/z) Proposed Structure/Formula Plausible Mechanism of Formation
225/227[C₉H₈BrNO]⁺Molecular Ion
197/199[C₈H₆BrO]⁺Loss of HCN from the molecular ion
183/185[C₇H₅BrO]⁺Loss of C₂H₄ from the molecular ion (Retro [2+2] cycloaddition)
155/157[C₆H₄Br]⁺Cleavage of the N-aryl bond, loss of the azetidinone ring
128[C₉H₈NO]⁺Loss of Br radical from the molecular ion
76[C₆H₄]⁺Loss of Br radical from the bromophenyl cation

Elemental Analysis (C, H, N, X) for Stoichiometric Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. velp.com This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. researchgate.net For halogen-containing compounds like this compound, specific methods are employed for the determination of the halogen content.

The theoretical elemental composition of this compound (C₉H₈BrNO) is calculated based on its molecular formula and the atomic weights of its constituent elements. The comparison of the experimentally determined elemental percentages with the theoretical values provides a stringent test of the compound's purity and confirms its stoichiometry.

Element Symbol Theoretical %
CarbonC48.03
HydrogenH3.58
NitrogenN6.22
BromineBr35.50
OxygenO7.11

X-Ray Crystallography for Solid-State Structural Conformation and Absolute Stereochemistry

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid. velp.com A single crystal of this compound was analyzed to determine its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure analysis revealed that the compound crystallizes in the monoclinic space group P2₁/a. nih.gov The crystal and molecular structure of this compound has been determined by X-ray analysis. The crystals are monoclinic, with a = 10.175, b = 7.403, c = 11.804 Å, β = 99.8°, space group P2₁/a, with Z = 4. nih.gov The structure was solved using the heavy-atom method. nih.gov

The analysis showed that both the β-lactam ring and the phenyl ring are essentially planar. nih.gov The torsion angle between the plane of the β-lactam ring and the plane of the phenyl ring is a critical parameter, and for this compound, this angle was found to be 5.5°. nih.gov This near-coplanarity suggests a degree of electronic communication between the two ring systems. Since this compound is an achiral molecule, the concept of absolute stereochemistry does not apply.

The crystallographic data provides a precise and unambiguous confirmation of the connectivity and conformation of the molecule in the solid state, corroborating the structural information inferred from other spectroscopic techniques.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)10.175
b (Å)7.403
c (Å)11.804
β (°)99.8
Z4

Structure Activity Relationships Sar in Azetidinone Systems Relevant to 1 4 Bromophenyl Azetidin 2 One

Influence of N-Aryl Substituents, including Halogenation, on Activity Profiles

The nature of the substituent on the nitrogen atom of the azetidinone ring plays a pivotal role in determining the compound's biological properties. In the case of 1-(4-Bromophenyl)azetidin-2-one, the N-aryl group is a 4-bromophenyl moiety.

Halogenation of the N-aryl ring is a common strategy to modulate the electronic and lipophilic character of the molecule, which in turn influences its interaction with biological targets. The presence of a bromine atom, a halogen, on the phenyl ring can significantly alter the activity profile. For instance, studies on N-aryl-3-halo- and -3,3-dihaloazetidinones, where the halogen is either fluorine or bromine, have demonstrated their potential as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov These halogenated azetidinones act as competitive inhibitors without being hydrolyzed by the enzyme. nih.gov

The position and nature of the halogen are critical. For example, research on various substituted N-aryl azetidin-2-ones has shown that the presence and location of electron-withdrawing groups, such as halogens, on the aryl ring can impact antibacterial and antifungal activities. nih.gov The 4-bromo substitution in this compound provides a specific electronic and steric profile that can be crucial for its recognition by and interaction with target proteins.

Stereochemical Purity and its Critical Role in Biological Selectivity

The azetidinone ring can possess multiple stereocenters, particularly at the C3 and C4 positions. The absolute configuration of these centers is often a decisive factor in the biological selectivity and potency of the molecule. While this compound itself does not have stereocenters on the core ring unless substituted at C3 or C4, the principles of stereochemistry are paramount in the broader context of azetidinone SAR.

For instance, in the synthesis of β-lactams, the relative stereochemistry (cis or trans) of substituents at C3 and C4 is a critical determinant of activity. mdpi.com Enantiopure synthesis of azetidinones is often necessary to isolate the desired biological activity, as different enantiomers can have distinct or even opposing effects. rdd.edu.iqnih.gov The synthesis of enantiopure 3-substituted 4-formyl-2-azetidinones highlights the importance of controlling stereochemistry for creating precursors to biologically active molecules. acs.org This underscores that for any derivative of this compound with substitutions at C3 or C4, achieving high stereochemical purity would be essential for targeted biological applications.

Impact of Substitutions at C3 and C4 Positions of the Azetidinone Ring on Molecular Recognition

Modifications at the C3 and C4 positions of the azetidinone ring have a profound effect on molecular recognition and biological activity. These positions are often targeted for introducing diversity and fine-tuning the interaction with specific biological targets.

Substituents at C3 can influence the reactivity of the β-lactam ring and introduce new interaction points with a target protein. For example, the introduction of a chloro group at the C3 position is a common modification. nih.govmdpi.com The chemical shift of protons at the C3 and C4 positions is indicative of the electronic effects of these substituents; electronegative groups like chlorine can deshield these protons. globalresearchonline.net

The following table summarizes the impact of substitutions at various positions of the azetidinone ring based on research findings:

PositionSubstituent TypeImpact on Biological Activity
N1-ArylHalogenated (e.g., 4-bromophenyl)Modulates electronic properties, can lead to β-lactamase inhibition. nih.gov
C3Halogen (e.g., Chloro)Influences β-lactam ring reactivity and can be crucial for antimicrobial activity. nih.govmdpi.com
C4Aryl or other functional groupsSignificantly impacts the type and potency of biological activity, including antimicrobial and cholesterol absorption inhibition. nih.govglobalresearchonline.net

Design and Synthesis of Hybrid and Conjugated Azetidinone Structures

To enhance the therapeutic potential and explore novel biological activities, azetidinone scaffolds are often incorporated into hybrid molecules or conjugated with other pharmacologically active moieties. This approach aims to combine the desirable features of both parent molecules, potentially leading to synergistic effects or novel mechanisms of action.

Examples of this strategy include the synthesis of azetidinone-sulfonamide hybrids, which have been investigated for their antimicrobial and antioxidant properties. nih.govmdpi.com Similarly, the conjugation of azetidinones with other heterocyclic systems like thiazole (B1198619) has been explored. researchgate.net The design of such hybrid structures often involves linking the two moieties through a flexible or rigid linker to ensure proper orientation for interacting with the biological target. The synthesis of hybrid 1,3,4-thiadiazole-1,3,5-triazine derivatives is another example of creating novel molecular architectures with potential antibacterial activity. nih.gov

Elucidation of Privileged Azetidinone Scaffolds for Diverse Biological Targets

The azetidin-2-one (B1220530) ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov The versatility of the azetidinone core allows for the development of compounds with a wide range of biological activities beyond the classical antibacterial effects.

The azetidinone scaffold has been successfully employed to develop agents with various therapeutic applications, including:

Anticancer agents: Certain azetidin-2-one derivatives have shown potential as anticancer agents. researchgate.net

Cholesterol absorption inhibitors: Ezetimibe, a well-known cholesterol absorption inhibitor, features a central azetidin-2-one ring. nih.gov

Enzyme inhibitors: As mentioned earlier, azetidinones can act as inhibitors of enzymes like β-lactamases. nih.gov

The ability of the azetidinone scaffold to be readily functionalized at multiple positions (N1, C3, and C4) allows for the creation of large and diverse chemical libraries for screening against various biological targets. temple.edu This adaptability is a key reason why the azetidinone ring continues to be a focal point in drug discovery and development. researchgate.netnih.gov

Advanced Research Applications and Future Directions

Azetidinones in the Development of Enzyme Inhibitors

The azetidin-2-one (B1220530) ring is a well-established pharmacophore, known for its ability to inhibit a range of enzymes, particularly proteases. This inhibitory activity is largely attributed to the strained nature of the β-lactam ring, which makes it susceptible to nucleophilic attack by active site residues of enzymes, leading to the formation of a stable, often covalent, acyl-enzyme intermediate. globalresearchonline.net

Serine Proteases

Azetidinone derivatives have been extensively studied as inhibitors of serine proteases. nih.gov The mechanism of inhibition typically involves the acylation of the active site serine residue by the β-lactam ring. nih.gov This interaction can be fine-tuned by modifying the substituents on the azetidinone core. For instance, a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were synthesized and evaluated as inhibitors of serine proteases like thrombin, trypsin, and plasmin. nih.gov The inhibitory activity was found to be dependent on the substituents at the N-1 and C-4 positions of the β-lactam ring. nih.gov

Chymase

Chymase, a chymotrypsin-like serine protease found in mast cells, is a key mediator in inflammatory and allergic reactions. iipseries.orgnih.gov Azetidinone derivatives have emerged as potent chymase inhibitors. nih.goviipseries.orgnih.gov For example, a series of 3-benzylazetidine-2-one compounds were synthesized and tested for their chymase inhibitory activity, with some derivatives showing high efficacy against the human chymase enzyme. iipseries.org The development of chymase inhibitors is a promising therapeutic strategy for inflammatory conditions. nih.govportico.org

Thrombin

Thrombin is a crucial serine protease in the blood coagulation cascade, making it a prime target for anticoagulant drugs. wikipedia.orgdrugs.com Azetidinone-based compounds have been designed as direct thrombin inhibitors. nih.govnih.govwikipedia.org The inhibitory potency of these compounds is influenced by the nature of the substituents on the azetidinone ring, with polar C-4 substituents generally enhancing selectivity for thrombin over other proteases like plasmin. nih.gov

Human Leukocyte Elastase (HLE)

Human Leukocyte Elastase (HLE) is a serine protease implicated in various inflammatory lung diseases. nih.gov Azetidinones, particularly 4-oxo-β-lactams (azetidine-2,4-diones), have been identified as potent and selective inhibitors of HLE. nih.govnih.govnih.gov The inhibitory activity is highly sensitive to the substituents at the C-3 and N-1 positions of the azetidinone ring. nih.gov For instance, computer modeling has been used to study the interaction of N-aryl azetidinone suicide substrates with HLE, providing insights into the mechanism of inactivation. nih.gov

Penicillin-Binding Proteins (PBPs)

The most well-known application of the azetidinone ring is in β-lactam antibiotics like penicillins and cephalosporins. iipseries.orgresearchgate.net These antibiotics target and inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cell wall synthesis. nih.gov The acylation of PBPs by the β-lactam ring disrupts the cell wall integrity, leading to bacterial cell death. globalresearchonline.net The emergence of bacterial resistance, often through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, has driven the development of new azetidinone-based antibiotics and β-lactamase inhibitors. nih.gov

Azetidinone Moieties in Analogue-Based Drug Design and Discovery Programs

The azetidinone scaffold serves as a versatile template in analogue-based drug design. By systematically modifying the substituents at various positions of the ring, chemists can create libraries of compounds with diverse pharmacological profiles. nih.govacs.org This approach has led to the discovery of azetidinone derivatives with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.govglobalscitechocean.com

For example, researchers have synthesized rigid analogues of the natural product combretastatin (B1194345) A-4, where the ethylene (B1197577) bridge is replaced by a 1,4-diaryl-2-azetidinone ring system. nih.govacs.org Several of these analogues exhibited potent antiproliferative activity against cancer cell lines and inhibited tubulin polymerization, highlighting the potential of the azetidinone scaffold in developing new anticancer agents. nih.govacs.org

Furthermore, the concept of hybrid molecules, where the azetidinone ring is linked to other bioactive heterocycles, is a promising strategy in drug discovery. mdpi.comijpsr.com This approach aims to create new drug candidates with improved biological properties due to the synergistic or additive effects of the combined pharmacophores. nih.govresearchgate.net The synthesis of azetidinone-azole conjugates, for instance, has yielded compounds with potent antimicrobial activity against a broad spectrum of pathogens. nih.govbenthamdirect.com

Integration of Azetidinone Motifs in the Total Synthesis of Complex Natural Products

The azetidinone ring is not only a key component of many synthetic drugs but also appears in some natural products. globalscitechocean.comrsc.org The total synthesis of such natural products presents a significant challenge to organic chemists and often requires the development of novel synthetic methodologies. bohrium.commdpi.com The integration of the azetidinone motif into these complex structures is a critical step in their synthesis. researchgate.net

The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a widely used method for constructing the β-lactam ring and has been instrumental in the synthesis of various functionalized 2-azetidinones. nih.govmdpi.com The ability to control the stereochemistry of this reaction is crucial for the synthesis of biologically active molecules. nih.gov

Exploration of 1-(4-Bromophenyl)azetidin-2-one as a Precursor for Novel and Functional Heterocyclic Systems

This compound and related azetidinones are valuable precursors for the synthesis of a variety of other heterocyclic systems. researchgate.netimpactfactor.org The strained four-membered ring can undergo ring-opening or ring-expansion reactions to generate larger and more complex heterocyclic structures. magtech.com.cn The reactivity of the azetidinone ring, driven by its significant ring strain, makes it a versatile building block in organic synthesis. rsc.org

For example, the reduction of azetidin-2-ones can lead to the formation of azetidines, another important class of saturated azaheterocycles. magtech.com.cn Additionally, the reaction of azetidinones with various reagents can yield a diverse array of heterocyclic compounds with potential biological activities. researchgate.net The synthesis of multifunctional spirocyclic azetidines from azetidinones has been reported, and these spirocycles have shown promise in drug discovery. nih.gov

Emerging Trends and Grand Challenges in Azetidinone Chemistry and its Interdisciplinary Applications

The field of azetidinone chemistry continues to evolve, with several emerging trends and ongoing challenges.

Emerging Trends:

Development of Novel Synthetic Methods: There is a continuous effort to develop new and more efficient synthetic methods for the construction and functionalization of the azetidinone ring. nih.govresearchgate.net This includes the use of new catalysts, reaction conditions, and strategies like click chemistry and multicomponent reactions. nih.govbenthamdirect.com

Hybrid Molecules and Conjugates: The design and synthesis of hybrid molecules that combine the azetidinone scaffold with other pharmacophores is a growing area of research. ijpsr.combenthamdirect.com This approach aims to overcome drug resistance and achieve synergistic therapeutic effects. nih.gov

Exploration of New Biological Targets: While azetidinones are well-known for their antibacterial activity, researchers are increasingly exploring their potential as inhibitors of other enzymes and as modulators of various biological pathways. globalresearchonline.netnih.gov This includes their investigation as anticancer, anti-inflammatory, and antiviral agents. nih.govglobalscitechocean.com

Grand Challenges:

Overcoming Drug Resistance: The increasing prevalence of multidrug-resistant pathogens poses a significant threat to global health. researchgate.netbenthamdirect.com A major challenge in azetidinone chemistry is the development of new derivatives that can circumvent existing resistance mechanisms. nih.gov

Stereoselective Synthesis: The biological activity of azetidinone derivatives is often highly dependent on their stereochemistry. A key challenge is the development of highly stereoselective synthetic methods to produce enantiomerically pure compounds. nih.gov

Understanding Structure-Activity Relationships (SAR): A thorough understanding of the relationship between the structure of azetidinone derivatives and their biological activity is crucial for the rational design of new and more potent drugs. nih.govresearchgate.net This requires extensive SAR studies and the use of computational modeling techniques. nih.gov

Q & A

Q. Methodology :

  • IR Spectroscopy : Key peaks include ~1678 cm1^{-1} (C=O stretch of azetidin-2-one) and ~1558 cm1^{-1} (C-N stretch). Aliphatic C-H stretches appear at ~2940–2895 cm1^{-1} .
  • NMR Spectroscopy : 13C^{13}C NMR data for derivatives show characteristic signals at δ ~68.5 ppm (azetidinone C2) and δ ~199.4 ppm (carbonyl C=O). 1H^1H NMR reveals aromatic protons (δ ~7.2–7.8 ppm) and aliphatic protons (δ ~3.0–4.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 379.09 for C18_{18}H19_{19}Cl2_2N3_3O2_2) confirm molecular weight and fragmentation patterns .

What challenges arise in crystallographic refinement of this compound derivatives?

Q. Advanced Analysis :

  • Software Limitations : SHELXL is widely used for small-molecule refinement, but challenges include handling high-resolution or twinned macromolecular data. Manual intervention is often required to resolve disordered regions .
  • Hydrogen Bonding Patterns : Graph set analysis (e.g., Etter’s rules) helps interpret hydrogen-bonding networks in crystals, but dynamic disorder in azetidinone rings complicates electron density maps .
  • Visualization Tools : ORTEP-III with a GUI aids in modeling thermal ellipsoids and molecular geometry, but accurate representation of bromine-heavy atoms requires high-resolution data .

How does structural modification of this compound impact biological activity?

Q. Structure-Activity Relationship (SAR) :

  • Antimicrobial Activity : N-Mannich base derivatives (e.g., 1-(4-bromophenyl)-3-chloro-4-(imidazolyl)azetidin-2-one) show enhanced activity against Gram-positive bacteria (MIC ~12.5 µg/mL). Chlorine substitution at C3 and morpholine moieties improve membrane penetration .
  • Enzymatic Interactions : Chemoenzymatic synthesis via alcohol dehydrogenases (ADHs) enables enantioselective reduction of trifluoroethanone precursors, critical for optimizing pharmacokinetic properties .

What advanced catalytic strategies are employed in functionalizing the azetidin-2-one core?

Q. Methodological Approaches :

  • Gold Catalysis : Au(I) complexes facilitate alkyne cyclization to form strained azetidinone rings, with yields >70% and enantiomeric excess (ee) up to 90% .
  • Suzuki-Miyaura Cross-Coupling : Pd-catalyzed coupling introduces aryl/heteroaryl groups at the 4-position, enabling diversification for drug discovery pipelines .

How are computational methods integrated with experimental data to resolve structural ambiguities?

Q. Data Contradiction Analysis :

  • DFT Calculations : Used to validate NMR chemical shifts and IR vibrational modes when experimental data conflict. For example, discrepancies in carbonyl stretching frequencies (~10 cm1^{-1}) are resolved via Gaussian09 simulations .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions in crystals, identifying unexpected Br···O contacts (<3.4 Å) that influence packing motifs .

What are the limitations of current synthetic methods for azetidin-2-one derivatives?

Q. Critical Evaluation :

  • Low Yields : Cyclocondensation reactions often yield ≤65% due to side reactions (e.g., dimerization of intermediates) .
  • Stereochemical Control : Racemization during Mannich base formation requires chiral auxiliaries or asymmetric catalysis, increasing complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.